![molecular formula C11H20OSi B3165470 Bicyclo[2.2.1]hept-5-EN-2-YL(ethoxy)dimethylsilane CAS No. 899823-76-8](/img/structure/B3165470.png)
Bicyclo[2.2.1]hept-5-EN-2-YL(ethoxy)dimethylsilane
Overview
Description
“Bicyclo[2.2.1]hept-5-EN-2-YL(ethoxy)dimethylsilane” is a technical mixture of isomers . It is also known as 5-(Triethoxysilyl)-2-norbornene or 5-(Triethoxysilyl)bicyclo[2.2.1]hept-2-ene .
Molecular Structure Analysis
The empirical formula of this compound is C13H24O3Si . Its molecular weight is 256.41 . The SMILES string representation of its structure isCCOSi(OCC)C1C[C@@H]2C[C@H]1C=C2
. Physical And Chemical Properties Analysis
This compound has a refractive index of n20/D 1.45 and a density of 0.99 g/mL at 20°C (lit.) .Scientific Research Applications
Anodic Oxidation and Chemical Synthesis
Research has explored the products of anodic oxidation of bicyclo[2.2.1]hept-2-ene derivatives. One study describes the synthesis of various compounds, including methyl tricyclo[2.2.1]heptan-3-yl carbonate and methoxybicyclo[2.2.1]heptan-syn-7-yl methyl carbonate, through electrolysis of bicyclo[2.2.1]hept-2-ene in methanolic sodium methoxide (Baggaley, Brettle, & Sutton, 1975).
Novel Racemic Compounds and Polymer Synthesis
The synthesis of novel racemic conformationally locked carbocyclic nucleosides derived from 7-substituted bicyclo[2.2.1]hept-5-ene-2,2-dimethanols has been demonstrated. This process involves the preparation of several derivatives and their treatment with various chemicals to obtain saturated nucleosides (Šála, Hřebabecký, Masojídková, & Holý, 2006). Additionally, the synthesis of graft copolymers using poly(phenylene oxide) macromonomers with bicyclic olefin end groups has been explored, indicating the versatility of bicyclo[2.2.1]hept-5-ene derivatives in polymer science (Grutke, Hurley, & Risse, 1994).
Polymerization and Catalysis
Research has been conducted on Pd(II)-catalyzed homo- and copolymerizations of norbornene derivatives, including bicyclo[2.2.1]hept-5-ene-2-carboxylic acid and its esters. This study highlights the selectivity for exo isomers in these polymerizations and the impact of different catalysts (Mathew, Reinmuth, Melia, Swords, & Risse, 1996).
Photochemical Synthesis
Bicyclo[2.2.2]oct-5-en-2-ones were utilized in a photochemical reaction to synthesize bicyclo[4.1.0]hept-2-enes (trinorcarenes), demonstrating the potential of bicyclo[2.2.1]hept-5-ene derivatives in the synthesis of complex organic compounds (Katayama, Hiramatsu, Aoe, & Yamauchi, 1997).
Mechanism of Action
Target of Action
This compound is a technical mixture of isomers, which may interact with multiple targets in the body .
Mode of Action
As a silicon-based compound, it may interact with biological systems in unique ways, potentially influencing the structure and function of proteins, enzymes, or cellular membranes .
properties
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl-ethoxy-dimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20OSi/c1-4-12-13(2,3)11-8-9-5-6-10(11)7-9/h5-6,9-11H,4,7-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNQPIGKYBCGDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)C1CC2CC1C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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